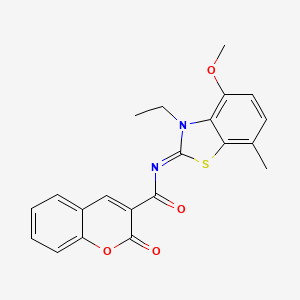

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

Research on related benzothiazole derivatives demonstrates their potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized benzothiazole derivatives and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Properties

Abu‐Hashem et al. (2020) synthesized benzodifuranyl and thiazolopyrimidines derived from benzothiazole structures, revealing their potential as anti-inflammatory and analgesic agents. They also showed significant inhibitory activity on cyclooxygenase enzymes (Abu‐Hashem et al., 2020).

Application in Dye-Sensitized Solar Cells

Kim et al. (2010) investigated benzothiazole-based squaraine dyes for their application in dye-sensitized solar cells. They noted that these dyes showed intense and wider absorption in the red/NIR wavelength region, indicating their potential in solar energy harvesting (Kim et al., 2010).

Aldose Reductase Inhibitors

Saeed et al. (2014) synthesized oxothiazolidine benzothiazole derivatives and evaluated them as aldose reductase inhibitors. These compounds demonstrated potential in targeting diabetic complications, representing promising leads for new therapeutic agents (Saeed et al., 2014).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives that could act as chemosensors for cyanide anions. These compounds demonstrated the ability to undergo color change and fluorescence quenching upon interaction with cyanide, suggesting their utility in chemical sensing applications (Wang et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-4-23-17-16(26-3)10-9-12(2)18(17)28-21(23)22-19(24)14-11-13-7-5-6-8-15(13)27-20(14)25/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZWJKBAOKOVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)

![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2984255.png)

![N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]PYRIDINE-2-CARBOXAMIDE](/img/structure/B2984256.png)

![(Z)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2984259.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)

![N-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2984267.png)

![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)